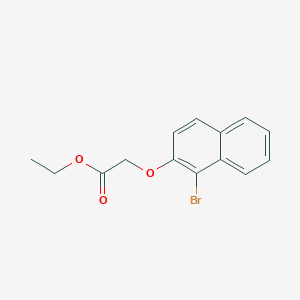
5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine
Übersicht
Beschreibung
“5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine” is a chemical compound that has been studied in the context of its potential use in medicinal chemistry . It has been found to bind to the SYK kinase domain, a non-receptor tyrosine kinase .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring fused with a quinoline ring, which is further substituted with methoxy groups . The exact structure can be determined using techniques such as X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- One-Pot Synthesis Methods : Research shows that compounds like 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine can be synthesized using one-pot processes. For example, dihydropyrindines and tetrahydroquinolines, which are structurally related to this compound, have been synthesized in a one-pot, multi-component process involving electron-poor (hetero)aryl halides, among other components (Yehia, Polborn, & Müller, 2002).
Biological and Medicinal Research
- Antimalarial Potential : Some derivatives of 6,7-dimethoxyquinolin-4-yloxy compounds have been investigated for their antimalarial potential. These studies have led to the synthesis of novel compounds showing promising activity against Plasmodium falciparum, suggesting potential antimalarial applications for related compounds (Saini, Jain, Kumar, & Jain, 2016).
Chemical Reactions and Transformations
- Functionalization of Cyclic Amines : Research involving cyclic amines, similar in structure to this compound, has shown redox-annulation reactions with α,β-unsaturated carbonyl compounds. These transformations highlight the versatility of such compounds in chemical synthesis (Kang, Richers, Sawicki, & Seidel, 2015).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the study of this compound could involve further exploration of its potential medicinal applications, particularly given its interaction with the SYK kinase domain . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.
Eigenschaften
IUPAC Name |
5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-14-7-11-12(8-15(14)21-2)18-6-5-13(11)22-10-3-4-16(17)19-9-10/h3-9H,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFPSAKAPKBKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

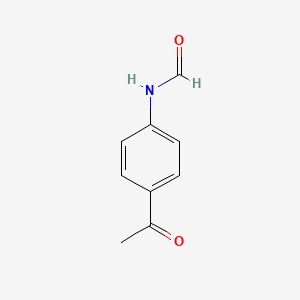
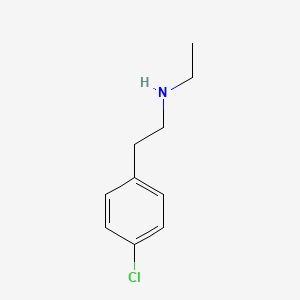

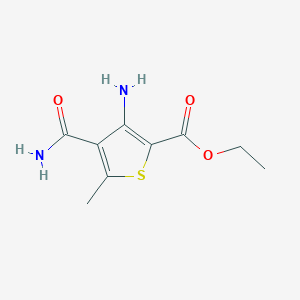
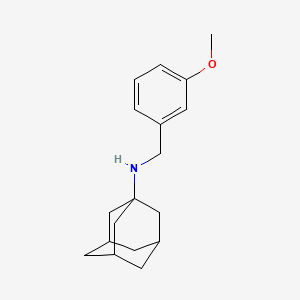
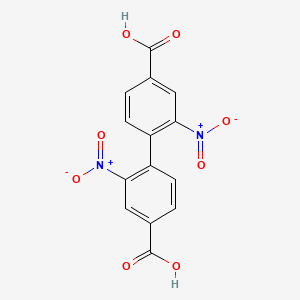
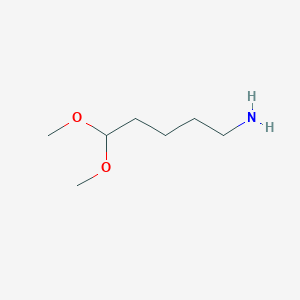

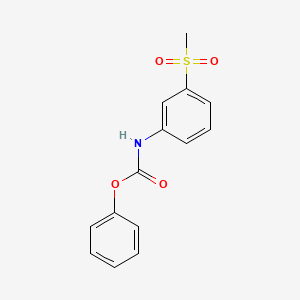
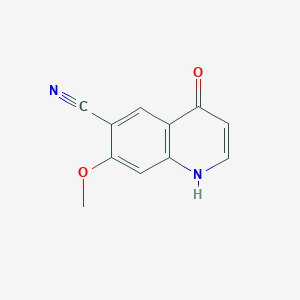

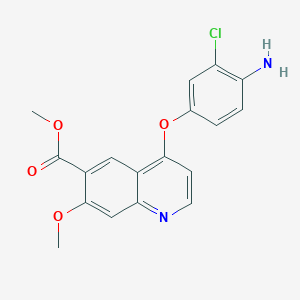
![3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3136505.png)
